![molecular formula C23H23N5O2S B2450361 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide CAS No. 852436-96-5](/img/structure/B2450361.png)
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
Research has identified derivatives of [1,2,4]triazolo[4,3-b]pyridazine, similar in structure to 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide, as having significant antiproliferative activity. These compounds have been found to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Structural and Synthesis Studies
A considerable amount of research focuses on the synthesis and structural analysis of [1,2,4]triazolo[4,3-b]pyridazine derivatives. This includes exploration into their molecular structure, Density Functional Theory (DFT) calculations, and Hirshfeld surface studies, all crucial for understanding their potential applications in medicinal chemistry (Sallam et al., 2021).
Antiviral Activity
Some studies have demonstrated promising antiviral activities of [1,2,4]triazolo[4,3-b]pyridazine derivatives, particularly against hepatitis A virus (HAV). This suggests potential therapeutic uses in treating viral infections (Shamroukh & Ali, 2008).
Antimicrobial Activity
Research has identified certain [1,2,4]triazolo[4,3-b]pyridazine compounds as possessing significant antimicrobial activity. This includes both antibacterial and antifungal properties, indicating potential for development into new antimicrobial agents (Srinivas, 2016).
Cytotoxic and Anti-Cancer Properties
Several [1,2,4]triazolo[4,3-b]pyridazine derivatives have been evaluated for their cytotoxic properties, particularly against various cancer cell lines. This research is crucial in the development of new anti-cancer therapies (Mamta et al., 2019).
Anxiolytic Activity
In the domain of neuroscience, certain [1,2,4]triazolo[4,3-b]pyridazine compounds have been identified with anxiolytic activities. This points towards their potential use in treating anxiety disorders (Albright et al., 1981).
Antioxidant Properties
Some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been studied for their antioxidant abilities. These findings are important for understanding the therapeutic potential of these compounds in combating oxidative stress-related diseases (Shakir et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as the [1,2,4]triazolo[4,3-b]pyridazine scaffold, have been associated with the inhibition of the kinase domain of leucine-rich repeat kinase 2 (lrrk2) .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other [1,2,4]triazolo[4,3-b]pyridazine compounds, it may interact with its target by forming hydrogen bonds and other non-covalent interactions . These interactions could potentially alter the activity of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been associated with a variety of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Compounds with similar structures have shown diverse pharmacological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-2-30-19-10-8-18(9-11-19)23-26-25-20-12-13-22(27-28(20)23)31-16-21(29)24-15-14-17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDGQUXAVDSOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.